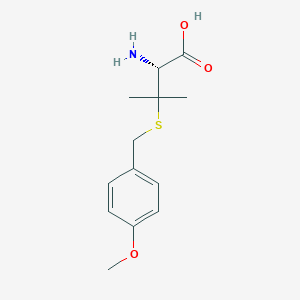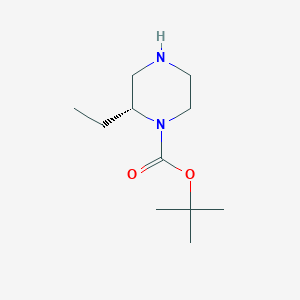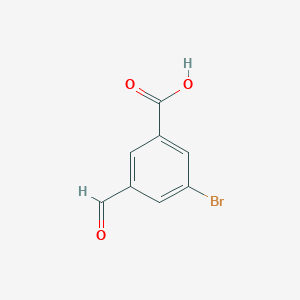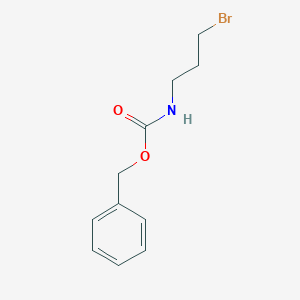![molecular formula C8H7NS B112646 Benzo[b]thiophen-2-amin CAS No. 4521-30-6](/img/structure/B112646.png)
Benzo[b]thiophen-2-amin
Übersicht
Beschreibung
Benzo[b]thiophen-2-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One of the prominent methods for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.
Transition-Metal Catalyzed Reactions: Various transition-metal catalyzed reactions have been developed to synthesize multisubstituted benzothiophenes.
Industrial Production Methods:
- Industrial production methods for benzo[b]thiophen-2-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Types of Reactions:
Oxidation: Benzo[b]thiophen-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert benzo[b]thiophen-2-amine into its corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzothiophene ring.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Chemistry:
- Benzo[b]thiophen-2-amine is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the development of novel compounds with potential applications in various fields .
Biology:
- In biological research, benzo[b]thiophen-2-amine derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds may exhibit activity against various biological targets, making them valuable in drug discovery .
Medicine:
- Benzo[b]thiophen-2-amine and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents .
Industry:
- In the industrial sector, benzo[b]thiophen-2-amine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these applications .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Benzo[b]thiophen-2-amin-Derivate haben nachweislich antimikrobielle Eigenschaften. Sie wurden gegen Mikroorganismen wie C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 und S. aureus ATCC 25923 getestet. Einige Derivate, wie z. B. 3-(4-Aminobenzoethinyl)-2-(thiophen-2-yl) benzo[b]thiophen (12E), haben eine hohe antibakterielle Aktivität gegen S. aureus gezeigt.
Antifungale Eigenschaften
Bestimmte Derivate des Benzo[b]thiophen-2-amins, wie z. B. 3-Iodo-2-(thiophen-2-yl) benzo[b]thiophen (10) und 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophen (12K), haben sich als potenzielle Mittel gegen aktuelle Pilzkrankheiten erwiesen .
Antioxidative Kapazitäten
Einige this compound-Derivate haben hohe antioxidative Kapazitäten gezeigt. Zum Beispiel haben 3-(1H-Indol-2-yl)-2-(thiophen-2-yl) benzo[b]thiophen (16) und 3-(4-Aminobenzoethinyl)-2-(thiophen-2-yl) benzo[b]thiophen (12E) antioxidative Kapazitäten gezeigt, die den allgemein akzeptierten Referenzwert von Trolox übertreffen .
Antikrebs-Eigenschaften
This compound-Derivate wurden synthetisiert und auf ihre potenziellen Antikrebswirkungen hin untersucht. Einige Verbindungen, wie z. B. 17b, 17d und 17f, haben eine antiproliferative Wirkung auf sowohl HT-29- als auch A549-Krebszelllinien gezeigt, die mit der des positiven Referenzmedikaments Sorafenib vergleichbar ist .
Apoptose-Induktion
Bestimmte Derivate, insbesondere Verbindung 17d, haben sich als Induktoren der Apoptose und des Zellzyklusarrests in der G0/G1-Phase an HT-29-Zellen erwiesen .
Inhibitoren der humanen Monoaminoxidase (hMAO)
Eine Reihe von Benzo[b]thiophen-3-olen wurden synthetisiert und in vitro sowie ex vivo in Rattencortex-Synaptosomen als potenzielle Inhibitoren der humanen Monoaminoxidase (hMAO) untersucht .
Zwischenprodukt in der organischen Synthese
This compound ist ein sehr wichtiges Heterozyklus-Derivat. Es wurde als Zwischenprodukt in der organischen Synthese zur Herstellung einer Vielzahl von Molekülen verwendet, darunter biologisch aktive Verbindungen .
Wirkmechanismus
Target of Action
Benzo[b]thiophen-2-amine is a heteroaromatic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is considered a valuable target for controlling circulating melatonin levels .
Mode of Action
The interaction of Benzo[b]thiophen-2-amine with its targets results in various changes. For instance, when it interacts with AANAT, it inhibits the enzyme’s activity . This inhibition can disrupt the normal rhythm of melatonin production in the pineal gland, which can have significant effects on circadian rhythms and other physiological processes .
Biochemical Pathways
It is known that the compound can influence the melatonin synthesis pathway due to its interaction with aanat . By inhibiting AANAT, Benzo[b]thiophen-2-amine can reduce the production of melatonin, a hormone that plays a crucial role in regulating sleep-wake cycles and other circadian rhythms .
Result of Action
The inhibition of AANAT by Benzo[b]thiophen-2-amine can lead to a decrease in melatonin levels . This can disrupt the body’s circadian rhythms, potentially leading to sleep disorders, mood disorders, and other health issues . Additionally, some derivatives of Benzo[b]thiophen-2-amine have shown high antibacterial activity against S. aureus , indicating that they could potentially be used in the treatment of bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Thiophene: Thiophene is a five-membered ring containing one sulfur atom.
Benzothiazole: Benzothiazole contains a fused benzene and thiazole ring.
Uniqueness:
- Benzo[b]thiophen-2-amine is unique due to its specific ring structure and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJBBMMLIDJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501364 | |
| Record name | 1-Benzothiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-30-6 | |
| Record name | 1-Benzothiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?
A1: Benzo[b]thiophen-2-amine serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. Benzo[b]thiophen-2-amine is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)




![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)
